N~6~-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival . This makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N6,N6-DIETHYL-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring. The unique combination of substituents in N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H21FN6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-N-cyclopentyl-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H21FN6/c23-15-10-12-17(13-11-15)25-20-19-14-24-29(18-8-2-1-3-9-18)21(19)28-22(27-20)26-16-6-4-5-7-16/h1-3,8-14,16H,4-7H2,(H2,25,26,27,28) |
InChI Key |
WTHOHTAHMLRUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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